1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde

Overview

Description

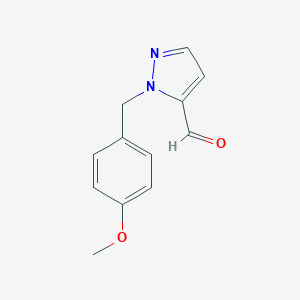

1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxybenzyl group at the 1-position and an aldehyde group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxybenzyl group and the aldehyde functionality play crucial roles in its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group at the 3-position of the pyrazole ring.

1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines. Research indicates that compounds with a pyrazole core often exhibit significant antiproliferative effects. For instance, derivatives with similar structures have shown IC values ranging from 3.79 µM to 49.85 µM against different cancer types, including breast, lung, and liver cancers .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | TBD |

| Similar Pyrazole Derivative | A549 (lung cancer) | 26 |

| Similar Pyrazole Derivative | HepG2 (liver cancer) | 42.30 |

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .

- Anti-inflammatory Effects : Pyrazole derivatives are known to possess anti-inflammatory properties, which may contribute to their anticancer effects by reducing the tumor microenvironment's inflammatory response .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Activity : A study reported that a closely related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines with an IC value of 0.95 nM in NCI-H460 cells .

- In Vivo Studies : Animal model studies have shown that these compounds can reduce tumor size significantly when administered at specific dosages, highlighting their therapeutic potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It may distribute widely in tissues, which is beneficial for targeting tumors.

- Metabolism : Ongoing studies are required to elucidate its metabolic pathways and identify potential metabolites that may contribute to its biological activity.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)8-14-11(9-15)6-7-13-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESSLHBKUFIHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438218 | |

| Record name | 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162468-77-1 | |

| Record name | 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.